4-(2-Aminoethyl)piperazin-2-one
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Overview
Description
The compound "4-(2-Aminoethyl)piperazin-2-one" is a derivative of piperazine, which is a secondary amine with a molecular formula of C4N2H12 . Piperazine derivatives are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% . Another example is the synthesis of a compound where 4-[(2,6-dimethylphenyl)
Scientific Research Applications
Catalysis in Organic Synthesis
Yousefi, Goli-Jolodar, and Shirini (2018) demonstrated the use of piperazine as a catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives in water, highlighting its efficiency and environmental friendliness in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).
Pharmaceutical Development
Kim et al. (2011) synthesized β-amino amide containing substituted piperazine-2-one derivatives as potent inhibitors for the treatment of type 2 diabetes, showing the potential for clinical development (Kim et al., 2011).
Material Science and Supramolecular Chemistry
Yang et al. (2009) explored the self-assembly of perylene bisimide derivatives bearing complementary hydrogen-bonding moieties, including 1-(2-aminoethyl)-piperazine, to design supramolecular polymer materials (Yang et al., 2009).
Chemical Synthesis Techniques
Beshore and Dinsmore (2002) employed a tandem reductive amination-(N,N'-acyl transfer)-cyclization reaction using piperazin-2-ones, highlighting a method for synthesizing substituted piperazinones in good yields (Beshore & Dinsmore, 2002).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBJDNXKWZSLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428331 |
Source
|
Record name | 4-(2-Aminoethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)piperazin-2-one | |
CAS RN |
145625-71-4 |
Source
|
Record name | 4-(2-Aminoethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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